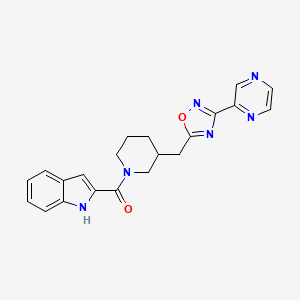

(1H-indol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (1H-indol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings. It combines an indole moiety, a pyrazine ring, an oxadiazole ring, and a piperidine ring, making it a molecule of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Synthesis of the Pyrazine Ring: Pyrazine derivatives can be synthesized through the condensation of 1,2-diketones with diamines.

Construction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often formed by the cyclization of acylhydrazides with carboxylic acids or their derivatives.

Formation of the Piperidine Ring: Piperidine rings are typically synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

Coupling Reactions: The final step involves coupling these moieties together, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the above synthetic routes for scale-up. This includes:

Optimization of Reaction Conditions: Temperature, pressure, solvent choice, and reaction time are optimized for maximum yield and purity.

Catalysis: Use of catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as crystallization, chromatography, and distillation are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties.

Reduction: Reduction reactions can occur at the oxadiazole and pyrazine rings.

Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially on the indole and pyrazine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation Products: Oxidized derivatives of the indole and piperidine rings.

Reduction Products: Reduced forms of the oxadiazole and pyrazine rings.

Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to its multiple reactive sites.

Biology

Enzyme Inhibition: Potential inhibitor of various enzymes due to its structural complexity.

Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

Drug Development: Investigated for potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Material Science:

Agriculture: Possible use as a pesticide or herbicide due to its bioactivity.

Wirkmechanismus

The exact mechanism of action of (1H-indol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone depends on its specific application. Generally, it may exert its effects by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

Signal Transduction: Influencing cellular signaling pathways, leading to changes in gene expression or cellular behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.

Pyrazine Derivatives: Compounds such as pyrazinamide, used in tuberculosis treatment.

Oxadiazole Derivatives: Compounds like furazolidone, an antimicrobial agent.

Piperidine Derivatives: Compounds such as piperine, found in black pepper.

Uniqueness

Structural Complexity: The combination of multiple heterocyclic rings in a single molecule.

Potential Bioactivity: The diverse biological activities due to the presence of different reactive sites.

Synthetic Challenge: The complexity of its synthesis compared to simpler analogs.

Biologische Aktivität

The compound (1H-indol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , identified by CAS number 1324507-33-6, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesizing data from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H14N6O2 with a molecular weight of 346.3 g/mol. The compound features an indole ring, a pyrazine ring, and a piperidine moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄N₆O₂ |

| Molecular Weight | 346.3 g/mol |

| CAS Number | 1324507-33-6 |

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, indicating its potential in multiple therapeutic areas:

- Anticancer Activity : Compounds containing oxadiazole derivatives have been reported to exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cell lines .

- Neuroprotective Effects : Research has demonstrated that certain indole derivatives can protect neuronal cells from oxidative stress. Specifically, studies involving related compounds showed protective effects on fibroblasts against glutathione depletion and improved survival rates in Caenorhabditis elegans models exposed to oxidative stress .

- Antimicrobial Properties : The presence of the pyrazine ring is associated with antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains .

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It may interact with various receptors or signaling pathways that mediate cell survival or apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activities of indole and oxadiazole derivatives:

- Study on Anticancer Activity : A derivative with structural similarities exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines, indicating moderate cytotoxicity . Further modifications led to compounds with enhanced activity.

- Neuroprotective Study : In vivo studies demonstrated that certain indole derivatives could significantly increase the survival rate of C. elegans under oxidative stress conditions induced by juglone .

- Antimicrobial Evaluation : Preliminary evaluations suggest that compounds with similar structural features possess significant antibacterial properties against common pathogens .

Eigenschaften

IUPAC Name |

1H-indol-2-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2/c28-21(17-11-15-5-1-2-6-16(15)24-17)27-9-3-4-14(13-27)10-19-25-20(26-29-19)18-12-22-7-8-23-18/h1-2,5-8,11-12,14,24H,3-4,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMNMHBCQQADNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)CC4=NC(=NO4)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.